![molecular formula C10H7N3O3S B10812062 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10812062.png)
2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an amino group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-nitrobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl moiety is crucial for its biological activity, as it can participate in electron transfer reactions, influencing cellular processes.
Comparison with Similar Compounds
- 2-Amino-5-nitrophenol
- 2-Amino-5-nitrobenzophenone
- 2-Amino-5-nitrobenzyl alcohol
Comparison: 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7N3O3S |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
2-amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7N3O3S/c11-10-12-9(14)8(17-10)5-6-3-1-2-4-7(6)13(15)16/h1-5H,(H2,11,12,14) |
InChI Key |
LZZUWGCZJRGCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


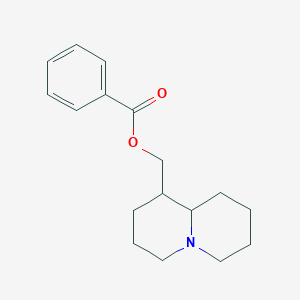
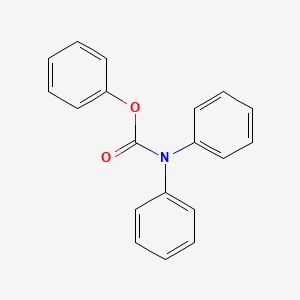
![5-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B10811992.png)
![5-[(5-Nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811999.png)
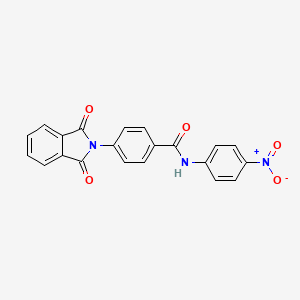
![Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10812015.png)
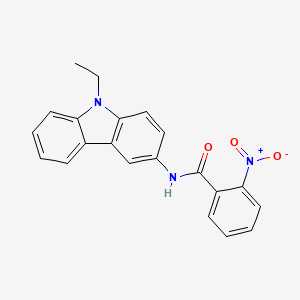
![[2-Methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B10812018.png)
![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10812025.png)
![N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10812029.png)
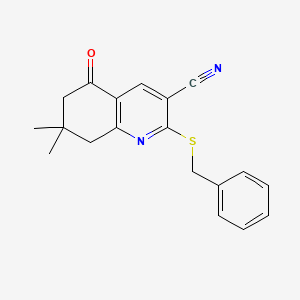

![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812049.png)
![ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B10812070.png)
